molecular formula C7H5Br2I B2568731 3-Bromo-4-iodobenzyl bromide CAS No. 362529-52-0

3-Bromo-4-iodobenzyl bromide

Cat. No.: B2568731
CAS No.: 362529-52-0
M. Wt: 375.829
InChI Key: DIFSVINSKXBNLI-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzyl bromide is an organic compound with the molecular formula C₇H₅Br₂I. It is a halogenated benzyl bromide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

3-Bromo-4-iodobenzyl bromide can be synthesized through the bromination of 4-iodotoluene. The reaction involves the use of bromine as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Chemical Reactions Analysis

3-Bromo-4-iodobenzyl bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-4-iodobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodobenzyl bromide in chemical reactions involves the activation of the benzyl bromide moiety, making it susceptible to nucleophilic attack. The presence of both bromine and iodine atoms on the benzene ring enhances its reactivity, allowing it to participate in a variety of reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

3-Bromo-4-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:

This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSVINSKXBNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362529-52-0
Record name 3-Bromo-4-iodobenzyl bromide
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